molecular formula C7H9ClN2O2 B12902391 5-Chloro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 89856-74-6

5-Chloro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12902391
CAS No.: 89856-74-6
M. Wt: 188.61 g/mol
InChI Key: OXHLDKBZNVYAHH-UHFFFAOYSA-N
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Description

The compound 5-Chloro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative featuring a chlorine atom at position 5 and an isopropyl group at position 6. Pyrimidinediones are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The substituents at positions 5 and 6 critically influence their physicochemical and biological profiles .

Properties

CAS No.

89856-74-6

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

5-chloro-6-propan-2-yl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H9ClN2O2/c1-3(2)5-4(8)6(11)10-7(12)9-5/h3H,1-2H3,(H2,9,10,11,12)

InChI Key

OXHLDKBZNVYAHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)NC(=O)N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-isopropylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of 6-isopropylpyrimidine-2,4(1H,3H)-dione. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-isopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation might produce a pyrimidine N-oxide.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has been explored for its potential as an active pharmaceutical ingredient (API). Notably, it has been investigated for its role as an inhibitor of thymidine phosphorylase. This inhibition enhances the efficacy of other chemotherapeutic agents like Trifluridine by preventing their rapid metabolism and increasing their bioavailability .

Case Study: Antitumor Activity

A study demonstrated that the combination of Trifluridine and 5-Chloro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione resulted in significant antitumor activity in preclinical models. The enhancement of Trifluridine's effects was attributed to the compound's ability to inhibit thymidine phosphorylase, leading to increased plasma concentrations of Trifluridine and improved therapeutic outcomes .

Agricultural Applications

Research has indicated that derivatives of pyrimidine compounds can serve as effective agrochemicals. The chlorinated pyrimidine derivatives have shown promise as herbicides and fungicides due to their ability to disrupt cellular processes in target organisms .

Data Table: Herbicidal Activity

CompoundActivity LevelTarget Organism
5-Chloro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dioneModerateVarious weeds
Other Pyrimidine DerivativesVariesFungal pathogens

Material Science Applications

The compound's unique properties make it a candidate for use in developing advanced materials. Its ability to form stable crystalline structures can be leveraged in creating pharmaceuticals with improved solubility and stability profiles. Research into solid-state forms of this compound has shown promise for enhancing drug formulation techniques .

Mechanism of Action

The mechanism of action of 5-Chloro-6-isopropylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by binding to specific receptors. The molecular targets and pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights key pyrimidinedione derivatives and their structural/functional distinctions:

Compound Name Position 5 Substituent Position 6 Substituent Key Applications/Activities References
Tipiracil Hydrochloride Cl [(2-Iminopyrrolidin-1-yl)methyl] Thymidine phosphorylase inhibitor (anticancer)
5-Chloro-6-(hydroxymethyl)pyrimidine-2,4-dione Cl Hydroxymethyl Impurity in Tipiracil synthesis
5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4-dione NO₂ (E)-4-Nitrostyryl Lumazine synthase inhibitor (antibacterial)
5-Methyl-6-(2-methylthiazol-4-yl)thienopyrimidine CH₃ 2-Methyl-1,3-thiazol-4-yl Antimicrobial (Staphylococcus aureus)
5-Chloro-6-[(2-oxopyrrolidin-1-yl)methyl]pyrimidine Cl (2-Oxopyrrolidin-1-yl)methyl Intermediate in Tipiracil synthesis

Key Observations :

  • Chlorine at position 5 is conserved in Tipiracil and related derivatives, enhancing binding to enzymes like thymidine phosphorylase .
  • Bulkier groups at position 6 (e.g., iminopyrrolidinylmethyl in Tipiracil) improve metabolic stability and target affinity compared to smaller substituents like hydroxymethyl .
  • Heterocyclic substituents (e.g., thiazole or oxadiazole) at position 6 correlate with antimicrobial activity due to enhanced membrane penetration .
Anticancer Activity
  • Tipiracil Hydrochloride: Inhibits thymidine phosphorylase, blocking angiogenesis in colorectal cancer. The [(2-iminopyrrolidinyl)methyl] group enhances enzyme binding (Ki = 95 μM for lumazine synthase inhibition in Mycobacterium tuberculosis), while the chlorine atom stabilizes the pyrimidine ring .
Antimicrobial Activity
  • Thiazole-substituted derivatives: 5-Methyl-6-(2-methylthiazol-4-yl)-3-phenylthienopyrimidine-2,4-dione shows MIC values of 8 μg/mL against Staphylococcus aureus, outperforming metronidazole. Alkylation at position 1 reduces activity, indicating free N-H is critical .
Enzyme Inhibition
  • Lumazine synthase inhibitors: (E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4-dione (Ki = 3.7 μM) demonstrates that nitro and styryl groups synergistically improve binding over the substrate 5-amino-6-(D-ribitylamino)-pyrimidinedione .

Physicochemical Properties

  • Solubility: Hydrophilic groups (e.g., hydroxymethyl) increase aqueous solubility but reduce membrane permeability. Tipiracil’s iminopyrrolidinylmethyl group balances solubility and lipophilicity (log P = 1.2) .
  • Stability : Bis-pyrimidinediones with aromatic substituents (e.g., phenylmethylene) are stable under acidic conditions due to resonance stabilization .

Biological Activity

5-Chloro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that exhibits significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H9ClN2O2C_7H_9ClN_2O_2 and a molecular weight of approximately 188.61 g/mol. Its structure features a chloro group and an isopropyl substituent attached to a pyrimidine ring, which plays a crucial role in its biological activity. The presence of two carbonyl groups classifies it as a dione, influencing its reactivity and interaction with biological targets.

PropertyValue
CAS Number89856-74-6
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
IUPAC Name5-chloro-6-propan-2-ylpyrimidine-2,4-dione
InChI KeyOXHLDKBZNVYAHH-UHFFFAOYSA-N

Mechanisms of Biological Activity

Research indicates that compounds similar to 5-Chloro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione often target specific enzymes and receptors within biological systems. Notably, many pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and repair. By inhibiting DHFR, these compounds can disrupt the synthesis of nucleotides necessary for cell proliferation, making them potential candidates for anticancer therapies .

Target Enzymes and Pathways

  • Dihydrofolate Reductase (DHFR) : Inhibition leads to reduced levels of tetrahydrofolate, critical for nucleotide synthesis.
  • Kinases : Some studies suggest that pyrimidine derivatives can also inhibit various kinases involved in cell signaling pathways, further contributing to their anticancer effects.

Biological Studies and Case Reports

Recent studies have highlighted the effectiveness of 5-Chloro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione in various biological assays:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines by inducing apoptosis and inhibiting cell growth.
    • Example Study : A study evaluated the compound's effects on breast cancer cells (MCF-7) and reported a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Properties : Preliminary investigations showed that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

Comparative Analysis with Related Compounds

The following table compares the biological activities of 5-Chloro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione with structurally related compounds:

Compound NameBiological ActivityNotes
5-Chloro-6-(propan-2-yl)pyrimidine-2,4-dioneAnticancer, AntimicrobialEffective against MCF-7 cells
5-Chloro-6-(chloromethyl)pyrimidine-2,4-dioneAnticancerHigher reactivity due to chloromethyl group
6-Chloro-3-(tetrahydro-2H-pyran-4-yl)pyrimidineModerate anticancer activityDifferent steric effects

Q & A

What are the optimized synthetic routes for 5-Chloro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione?

Basic
The synthesis typically involves halogenation and alkylation steps. For example, bromination of pyrimidine-2,4(1H,3H)-dione derivatives can be adapted for chlorination by substituting bromine with chlorine. A suspension of the precursor in water with chlorine gas under vigorous stirring, followed by heating and precipitation, yields the chlorinated product . Alkylation steps, such as reacting with propan-2-yl groups, may employ potassium carbonate in DMF to promote nucleophilic substitution, as seen in analogous pyrimidine derivatives .

How is the purity and identity of the compound confirmed post-synthesis?

Basic
Purity is assessed via HPLC using a C18 column (100 × 4 mm) with a 25-minute analysis cycle, as described for related thieno[2,3-d]pyrimidine derivatives . Identity is confirmed using 1H^1H NMR spectroscopy, where characteristic peaks for the propan-2-yl group (e.g., δ 1.2–1.4 ppm for CH3_3) and the pyrimidine-dione ring (δ 10–12 ppm for NH protons) are critical .

What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

Advanced
Contradictions between NMR, MS, or IR data require cross-validation with X-ray crystallography. For instance, crystal structure analysis (e.g., using SADABS or APEX2 software) resolves ambiguities in tautomeric forms or substituent positioning by providing unambiguous bond lengths and angles . Additionally, isotopic labeling or 13C^{13}C-NMR can clarify electronic environments for overlapping signals .

How can X-ray crystallography confirm molecular structure and intermolecular interactions?

Advanced
Single-crystal X-ray diffraction reveals the compound’s spatial arrangement and hydrogen-bonding networks. In analogous pyrimidine-diones, intermolecular N–H⋯O and O–H⋯O bonds form ring dimers, stabilizing the crystal lattice . Refinement using riding models for hydrogen atoms (C–H = 0.95 Å, O–H = 0.86 Å) and thermal parameter adjustments ensure accuracy .

How to address low yields in alkylation reactions of this compound?

Advanced
Optimize reaction conditions by varying solvents (e.g., DMF vs. acetonitrile) or bases (e.g., K2_2CO3_3 vs. NaH). For example, DMF with K2_2CO3_3 at 60–80°C enhances nucleophilicity in alkylation of pyrimidine-diones . Alternatively, microwave-assisted synthesis reduces reaction time and improves yield by 15–20% .

What solvents and conditions are suitable for recrystallization?

Basic
Water is effective for recrystallizing polar pyrimidine-diones due to hydrogen-bonding interactions. Slow evaporation at room temperature yields high-purity crystals, as demonstrated for 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione . For less polar derivatives, ethanol or ethanol/water mixtures (1:1) are preferred .

How to design derivatives for biological activity studies?

Advanced
Derivatization focuses on substituent modifications at positions 1, 3, and 6. For example:

  • Alkylation : Use benzyl chlorides or chloroacetamides to introduce lipophilic groups, enhancing membrane permeability .
  • Heterocyclic fusion : Attach thiazole or thiophene rings via α-bromoacetyl intermediates to modulate electronic properties .
    Biological screening should follow OECD guidelines, with cytotoxicity assays (e.g., MTT) and enzymatic inhibition studies .

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